Docetaxal 2'-tert-Butyldimethylsilyl Ether

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

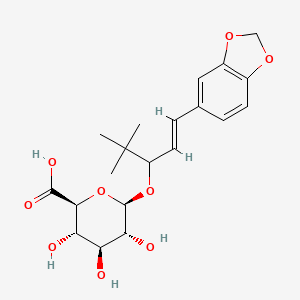

Docetaxal 2’-tert-Butyldimethylsilyl Ether is a complex diterpenoid molecule . It is a semi-synthetic analogue of paclitaxel . The chemical name is (αR,βS)-β- [ [ (1,1-Dimethylethoxy)carbonyl]amino]-α- [ [ (1,1-dimethylethyl)dimethylsilyl]oxy]benzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-Bis (acetyloxy)-12- (benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca [3,4]benz [1,2-b]oxet-9-yl Ester .

Synthesis Analysis

The synthesis of Docetaxal 2’-tert-Butyldimethylsilyl Ether involves protecting compounds at the 2’-O-position as tert-butyldimethylsilyl ethers with tert-butyldimethylsilyl chloride in the presence of imidazole in DMF at room temperature .Molecular Structure Analysis

The molecular formula of Docetaxal 2’-tert-Butyldimethylsilyl Ether is C₅₁H₆₉NO₁₅Si . The molecular weight is 964.18 . The structure includes a benzene ring and a cyclodeca [3,4]benz [1,2-b]oxet ring .Chemical Reactions Analysis

Docetaxal 2’-tert-Butyldimethylsilyl Ether is a potent inhibitor of microtubule depolymerization . It binds to microtubules but does not interact with dimeric tubulin .Physical And Chemical Properties Analysis

The physical and chemical properties of Docetaxal 2’-tert-Butyldimethylsilyl Ether include a molecular weight of 964.18 and a molecular formula of C₅₁H₆₉NO₁₅Si . The compound is supplied in a neat format .科学的研究の応用

Protection and Deprotection in Synthesis

- Protection of Hydroxyl Groups : Tert-butyldimethylsilyl (TBDMS) ethers, including docetaxel 2'-TBDMS ether, are used for protecting hydroxyl groups in chemical synthesis. This protection is crucial as it provides stability to the hydroxyl groups under various conditions, making them suitable for use in synthesizing complex molecules like prostaglandins (Corey & Venkateswarlu, 1972).

- Catalyzed Desilylation : The TBDMS group can be selectively removed (desilylated) from molecules using specific catalysts, a process important in the final stages of complex organic synthesis. This method allows for efficient transformation of TBDMS ethers back to their original alcohols or phenols (Yu & Verkade, 2000).

Analytical Applications

- Quantification Techniques : Methods have been developed to modify compounds like fatty acids as their TBDMS derivatives, allowing for their separation and quantification using techniques like gas chromatography and mass spectrometry (Woollard, 1983).

- Improved Derivatization for Mass Spectrometry : TBDMS derivatives, such as those of anabolic steroids, show increased production of diagnostic ions in mass spectrometry, aiding in the identification of these compounds without needing reference standards (Steffenrud, 1996).

Pharmaceutical Research

- Pharmacokinetic Studies : Docetaxel 2'-TBDMS ether derivatives have been utilized in pharmacokinetic studies, with methods developed for their determination in biological samples, contributing to our understanding of the distribution and elimination of these compounds in organisms (Men et al., 2015).

作用機序

Safety and Hazards

特性

CAS番号 |

1144034-14-9 |

|---|---|

分子式 |

C₅₁H₆₉NO₁₅Si |

分子量 |

964.18 |

同義語 |

(αR,βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-Bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8, |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。